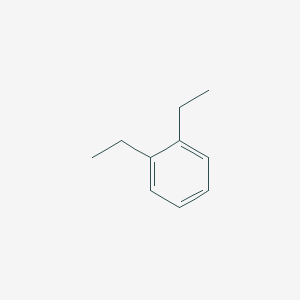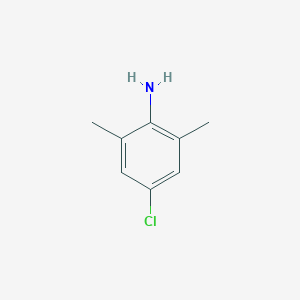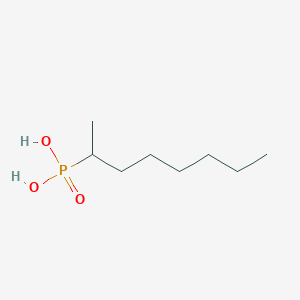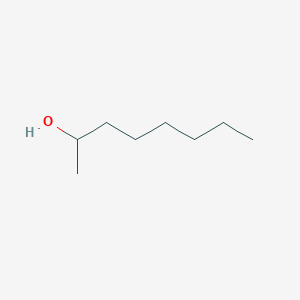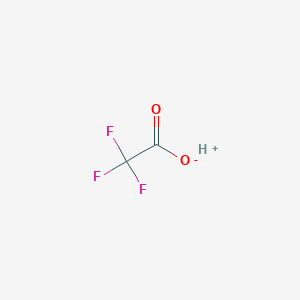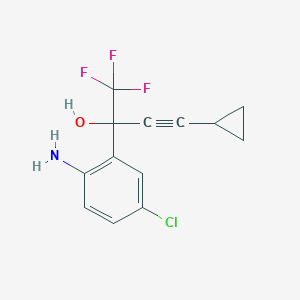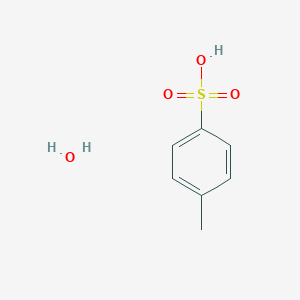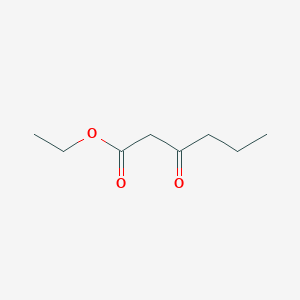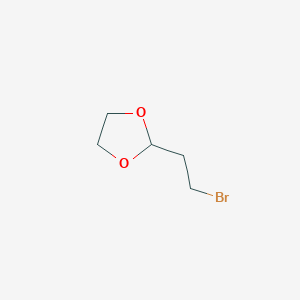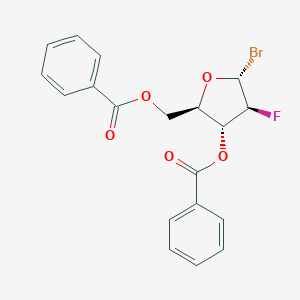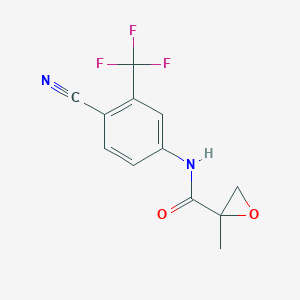
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide
概览
描述
“N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide” is a chemical compound with the molecular formula C12H9F3N2O1. It is used as an intermediate in several synthesis methods2.
Synthesis Analysis
This compound can be synthesized through nucleophilic aromatic substitution or by reacting the corresponding aniline with methacryloyl chloride2. It can undergo a radical addition reaction with a sulfur radical under an oxygen atmosphere2.
Molecular Structure Analysis
The structure of this compound consists of molecules that pack in a linear hydrogen-bonded chain along the c axis3.
Chemical Reactions Analysis
The compound can undergo a one-pot hydroxysulfonylation reaction through a photocatalytic redox process2.
Physical And Chemical Properties Analysis
The compound is a white to almost white powder or crystal4. It has a melting point of 141.0 to 145.0 °C4.科研应用
Biomarkers for Tobacco and Cancer Research
Hecht (2002) discussed the utility of measuring human urinary carcinogen metabolites as a practical approach for obtaining crucial information about tobacco and cancer. This includes carcinogens like benzene metabolites, hydroxyphenanthrenes, and nitrosamines. Such biomarkers are critical for studies on tobacco products, harm reduction strategies, and evaluating human carcinogen exposure from environmental tobacco smoke (Hecht, 2002).
Antimicrobial Compounds from Cyanobacteria
Swain, Paidesetty, and Padhy (2017) reviewed cyanobacterial compounds for antimicrobial activities against multidrug-resistant bacteria, fungi, and Mycobacterium tuberculosis. They highlighted the chemical diversity and potential pharmaceutical applications of cyanobacterial compounds, emphasizing the need for further research to evaluate their effectiveness as antimicrobials (Swain, Paidesetty, & Padhy, 2017).
Supramolecular Chemistry Applications
Cantekin, de Greef, and Palmans (2012) discussed the importance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry for nanotechnology, polymer processing, and biomedical applications. BTAs' simple structure, accessibility, and detailed understanding of their self-assembly behavior enable their use in a wide range of scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Anticancer Agents
De, Baltas, and Bedos-Belval (2011) provided an extensive review of cinnamic acid derivatives as anticancer agents, highlighting the chemical versatility and potential of cinnamic acid in medicinal research for developing traditional and synthetic antitumor agents. This review underscores the unexploited potential of cinnamic acid derivatives in anticancer research and their significance in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Safety And Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled4. It causes skin irritation and serious eye irritation4. Prolonged or repeated exposure may cause damage to organs4. It is toxic to aquatic life with long-lasting effects4.
未来方向
The specific future directions for this compound are not readily available. However, compounds with similar structures have been studied for their potential in drug development5.
Please note that this information is based on the compound “N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide”, and may not fully apply to “N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide”. For accurate information, please refer to specific resources or perform experiments related to “N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide”.
性质
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQTWDUTIAAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436169 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide | |
CAS RN |
90357-51-0 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90357-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

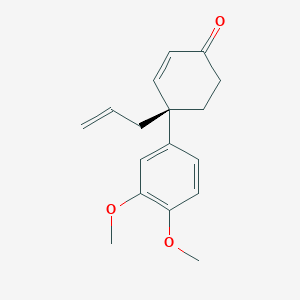
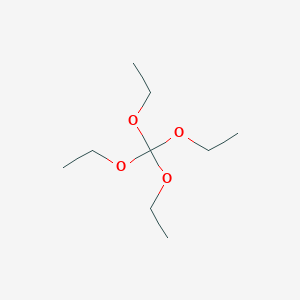
![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
